molecular formula C24H25N3O4 B521146 (3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one

(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one

Cat. No. B521146
M. Wt: 419.5 g/mol
InChI Key: VLYNCWZASZUTNV-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BI-5521 is a novel potent and selective ATP-competitive inhibitor of glycogen synthase kinase (GSK-3), targeting both isoforms GSK-3α and GSK-3β.

Scientific Research Applications

Chiral High-Performance Liquid Chromatography

  • Study Focus : A study by Yu et al. (2012) developed a method for determining diastereoisomeric and enantiomeric impurities in a key intermediate used in the synthesis of tadalafil, highlighting its importance in pharmaceutical quality control. This work demonstrates the compound's relevance in the development and production of pharmaceuticals, especially in ensuring the purity and effectiveness of drugs (Yu et al., 2012).

Novel Compounds Synthesis and Antimicrobial Activity

  • Study Focus : Gadegoni and Manda (2013) synthesized a series of novel compounds involving indole structures with potential antimicrobial properties. Their research underscores the versatility of indole derivatives in creating new molecules with possible applications in treating infections (Gadegoni & Manda, 2013).

Microwave-Assisted Synthesis of Indole Derivatives

  • Study Focus : A study by Parshotam et al. (2016) explored an efficient microwave-assisted synthesis method for indole derivatives. This innovative approach highlights the compound's role in speeding up chemical synthesis processes, which could be significant in various industrial and research settings (Parshotam et al., 2016).

Catalytic Activity in Synthesis of Derivatives

  • Study Focus : Rao et al. (2019) researched the catalytic activity of nickel ferrite nanoparticles in synthesizing specific indole derivatives. Their work contributes to the understanding of how certain catalysts can enhance chemical reactions involving indole compounds (Rao et al., 2019).

Dual Inhibitor for Neurodegenerative Diseases

  • Study Focus : Bautista-Aguilera et al. (2014) investigated an indole derivative as a dual inhibitor for cholinesterase and monoamine oxidase. This study is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer's, suggesting potential therapeutic applications (Bautista-Aguilera et al., 2014).

properties

Product Name

(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

(Z)-5-Acetyl-3-(benzo[d][1,3]dioxol-5-yl((1-methylpiperidin-4-yl)amino)methylene)indolin-2-one

InChI

InChI=1S/C24H25N3O4/c1-14(28)15-3-5-19-18(11-15)22(24(29)26-19)23(25-17-7-9-27(2)10-8-17)16-4-6-20-21(12-16)31-13-30-20/h3-6,11-12,17,25H,7-10,13H2,1-2H3,(H,26,29)/b23-22-

InChI Key

VLYNCWZASZUTNV-FCQUAONHSA-N

Isomeric SMILES

CC(=O)C1=CC\2=C(C=C1)NC(=O)/C2=C(/C3=CC4=C(C=C3)OCO4)\NC5CCN(CC5)C

SMILES

O=C1NC2=C(C=C(C(C)=O)C=C2)/C1=C(C3=CC=C(OCO4)C4=C3)/NC5CCN(C)CC5

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)C2=C(C3=CC4=C(C=C3)OCO4)NC5CCN(CC5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BI-5521;  BI 5521;  BI5521

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one
Reactant of Route 2
(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one
Reactant of Route 3
(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one
Reactant of Route 4
(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one
Reactant of Route 5
Reactant of Route 5
(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one
Reactant of Route 6
(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one

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